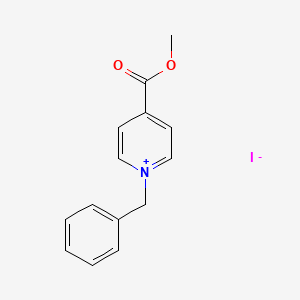![molecular formula C20H14N2+2 B14751034 Pyrido[1,2-b]quinolizino[2,3-g]isoquinoline-5,9-diium CAS No. 655-83-4](/img/structure/B14751034.png)
Pyrido[1,2-b]quinolizino[2,3-g]isoquinoline-5,9-diium
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Pyrido[1,2-b]quinolizino[2,3-g]isoquinoline-5,9-diium is a complex organic compound that belongs to the class of fused polycyclic aromatic compounds These compounds are characterized by their intricate ring structures, which often confer unique chemical and physical properties
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of pyrido[1,2-b]quinolizino[2,3-g]isoquinoline-5,9-diium typically involves multi-component reactions. One efficient method is the [3 + 2] cycloaddition reaction between alkynes and in situ generated isoquinolinium ylides. This reaction can be carried out under mild conditions and does not require the use of metals, making it an environmentally friendly approach . The reaction involves the formation of three new carbon-carbon bonds, two carbon-nitrogen bonds, and three new rings in a single step .
Industrial Production Methods
The use of metal-free and one-pot tandem procedures can be advantageous for large-scale production due to their simplicity and efficiency .
Análisis De Reacciones Químicas
Types of Reactions
Pyrido[1,2-b]quinolizino[2,3-g]isoquinoline-5,9-diium can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often resulting in the formation of oxides or other oxygen-containing compounds.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, leading to the formation of reduced compounds.
Substitution: This reaction involves the replacement of one functional group with another, which can be facilitated by various reagents and conditions.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. The reaction conditions can vary widely depending on the desired transformation, but mild conditions are often preferred to preserve the integrity of the complex ring structure .
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction and conditions used. For example, oxidation reactions may yield quinones or other oxygenated derivatives, while reduction reactions may produce fully or partially hydrogenated compounds. Substitution reactions can result in a wide variety of functionalized derivatives .
Aplicaciones Científicas De Investigación
Pyrido[1,2-b]quinolizino[2,3-g]isoquinoline-5,9-diium has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.
Biology: Its unique structure makes it a candidate for studying interactions with biological macromolecules, such as proteins and nucleic acids.
Mecanismo De Acción
The mechanism of action of pyrido[1,2-b]quinolizino[2,3-g]isoquinoline-5,9-diium involves its interaction with specific molecular targets and pathways. These interactions can vary depending on the context in which the compound is used. For example, in a biological setting, it may interact with enzymes or receptors, modulating their activity and leading to various physiological effects. The exact molecular targets and pathways involved are subjects of ongoing research .
Comparación Con Compuestos Similares
Pyrido[1,2-b]quinolizino[2,3-g]isoquinoline-5,9-diium can be compared with other similar compounds, such as:
Pyrido[1,2-b]isoquinoline: This compound shares a similar core structure but lacks the additional fused rings present in this compound.
Quinolizino[2,3-g]isoquinoline: This compound also shares structural similarities but differs in the arrangement and number of fused rings.
Indolo[2,1-a]isoquinoline: This compound features an indole ring fused to an isoquinoline ring, offering different chemical and physical properties.
Propiedades
Número CAS |
655-83-4 |
|---|---|
Fórmula molecular |
C20H14N2+2 |
Peso molecular |
282.3 g/mol |
Nombre IUPAC |
5,21-diazoniapentacyclo[12.8.0.03,12.05,10.016,21]docosa-1(22),2,4,6,8,10,12,14,16,18,20-undecaene |
InChI |
InChI=1S/C20H14N2/c1-3-7-21-13-17-10-18-14-22-8-4-2-6-20(22)12-16(18)9-15(17)11-19(21)5-1/h1-14H/q+2 |
Clave InChI |
MKFXHFBUXBEHBC-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=[N+]2C=C3C=C4C=[N+]5C=CC=CC5=CC4=CC3=CC2=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-Benzyl-2-[(3-methylbutyl)sulfanyl]-5,6-dihydro-1h-imidazo[4,5-d]pyridazine-4,7-dione](/img/structure/B14750951.png)
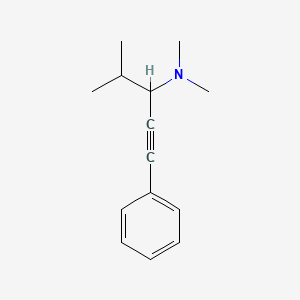
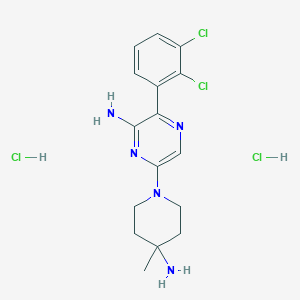
![N-[3,5-bis(4,5-dihydro-1H-imidazol-2-yl)phenyl]-3-[[3-[[3,5-bis(4,5-dihydro-1H-imidazol-2-yl)phenyl]carbamoyl]phenyl]carbamoylamino]benzamide](/img/structure/B14750976.png)
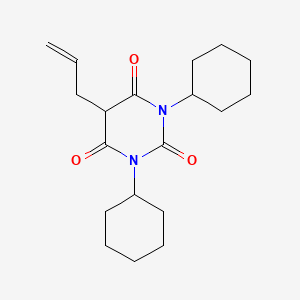
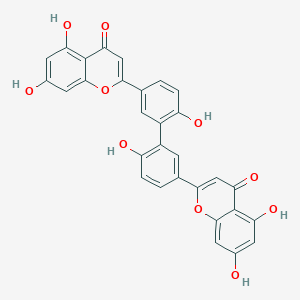
![1,4-Diazoniabicyclo[2.2.2]octane, 1-fluoro-4-hydroxy-](/img/structure/B14751002.png)
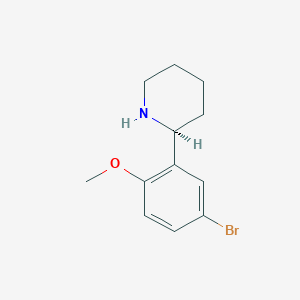
![1,3-Dimethylbenzo[f]quinoline](/img/structure/B14751012.png)

![[S(R)]-N-[(R)-(3,5-Dimethylphenyl)[2-(diphenylphosphino)phenyl]methyl]-2-methyl-2-propanesulfinamide](/img/structure/B14751020.png)
![[Methyl(propyl)silanediyl]dimethanol](/img/structure/B14751025.png)

